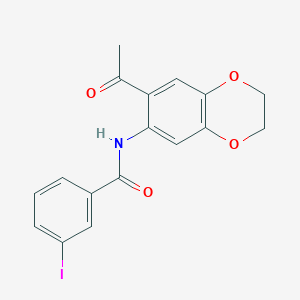![molecular formula C21H15F7N4O3 B11069162 N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B11069162.png)
N-({4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}carbamoyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA is a complex organic compound characterized by the presence of multiple fluorine atoms, a pyrazole ring, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl and tetrafluoroethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of N-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA
- **N-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA
Uniqueness
The uniqueness of N-{4-[3-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-N’-[3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOYL]UREA lies in its combination of trifluoromethyl and tetrafluoroethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C21H15F7N4O3 |
|---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
N-[[4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide |
InChI |
InChI=1S/C21H15F7N4O3/c1-11-9-16(20(24,25)26)32(31-11)14-7-5-13(6-8-14)29-19(34)30-17(33)12-3-2-4-15(10-12)35-21(27,28)18(22)23/h2-10,18H,1H3,(H2,29,30,33,34) |
InChI Key |
MZFILSPPEKMXQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)C2=CC=C(C=C2)NC(=O)NC(=O)C3=CC(=CC=C3)OC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Ethylphenoxy)acetyl]amino}benzyl (4-ethylphenoxy)acetate](/img/structure/B11069083.png)
![N-[2-(2,3-dihydro-1H-benzimidazol-1-yl)ethyl]-7-nitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B11069084.png)
![methyl 4-{[2-(1H-benzimidazol-2-yl)ethyl]carbamoyl}benzoate](/img/structure/B11069090.png)
![1,7-Diphenyl-1,5,6,7-tetrahydropyrazolo[3,4-b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B11069096.png)
![(4Z)-4-{[5-(5-chloro-2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2,2,5,5-tetramethyldihydrofuran-3(2H)-one](/img/structure/B11069097.png)
![N-{4-[1-(2-bromoethyl)-3'-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl]phenyl}acetamide](/img/structure/B11069101.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11069107.png)
![5-(pyridin-3-yl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11069111.png)
![3-(4-chlorophenyl)-6-[(2E)-2-(4-methoxybenzylidene)hydrazinyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11069119.png)

![N-cyclohexyl-2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11069146.png)
![N-(4-bromophenyl)-1-[(4-chlorophenyl)carbonyl]-1-ethyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B11069152.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B11069154.png)

